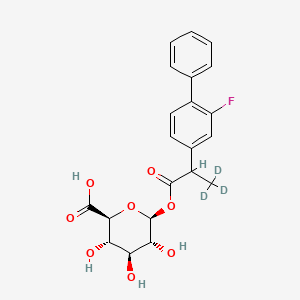

Flurbiprofen acyl-|A-D-glucuronide-d3

Description

Significance of Glucuronidation as a Phase II Biotransformation Pathway

Glucuronidation is a major Phase II biotransformation pathway responsible for the metabolism of a vast array of substances, including drugs, environmental pollutants, and endogenous compounds like bilirubin (B190676) and steroid hormones. nih.govnih.govmdpi.com This process, catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), involves the covalent addition of a glucuronic acid moiety to a substrate. nih.govpharmgkb.org The primary goal of this conjugation is to increase the water solubility and molecular weight of the substance, thereby facilitating its excretion from the body via urine or bile. nih.govnih.gov By converting lipophilic compounds into more polar and readily excretable products, glucuronidation is generally considered a critical detoxification mechanism, defending the body against the accumulation of potentially harmful xenobiotics. nih.govnih.gov For many drugs, glucuronidation is a principal clearance pathway, significantly influencing their pharmacokinetic profile and duration of action. nih.gov

Overview of Acyl Glucuronides as Metabolites of Carboxylic Acid-Containing Xenobiotics

A significant number of drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen (B1673479), contain a carboxylic acid functional group. nih.govaxios-research.com This group is a prime target for glucuronidation, leading to the formation of a specific type of conjugate known as an acyl glucuronide (AG). pharmgkb.orgaxios-research.com Unlike ether glucuronides formed from hydroxyl groups, acyl glucuronides are ester linkages and possess a degree of chemical reactivity. nih.govresearchgate.net

This reactivity is a key feature of acyl glucuronides and a subject of intense research. They are known to be chemically unstable under physiological conditions and can undergo several reactions:

Hydrolysis: The ester bond can be cleaved, reverting the metabolite back to the parent drug (aglycone). researchgate.net

Intramolecular Acyl Migration: The acyl group can move from its initial 1-O-β position to other hydroxyl groups on the glucuronic acid ring, forming various positional isomers (2-, 3-, and 4-O-esters). nih.govresearchgate.netnih.gov

Covalent Binding: Due to their electrophilic nature, acyl glucuronides and their isomeric rearrangement products can react with nucleophilic sites on macromolecules, primarily proteins, to form stable covalent adducts. pharmgkb.orgresearchgate.netnih.govnih.gov

The formation of these protein adducts is a significant toxicological concern, as it has been implicated in hypersensitivity reactions and other forms of idiosyncratic drug toxicity. nih.govpharmgkb.orgresearchgate.net Therefore, understanding the formation, stability, and reactivity of acyl glucuronides is crucial for assessing the safety of carboxylic acid-containing drugs. nih.govnih.gov

Role of Deuterated Analogues in Advanced Drug Metabolism and Pharmacokinetic Studies

Drug metabolism and pharmacokinetic (DMPK) studies are fundamental to drug development. Accurate quantification of drugs and their metabolites in biological matrices (like plasma, urine, and tissues) is essential. Stable isotope labeling, particularly with deuterium (B1214612) (a heavy isotope of hydrogen), is a powerful tool in these studies. pharmaffiliates.com

Deuterated analogues of a drug or metabolite, such as Flurbiprofen acyl-β-D-glucuronide-d3, are chemically identical to their non-labeled counterparts but have a higher molecular weight. This mass difference is easily detectable by mass spectrometry (MS). researchgate.net Their primary role is as internal standards in quantitative bioanalysis. researchgate.net When a known amount of the deuterated analogue is added to a biological sample, it behaves identically to the endogenous (non-labeled) analyte during sample extraction, processing, and chromatographic separation. By measuring the ratio of the MS signal of the analyte to the signal of the deuterated internal standard, highly accurate and precise quantification can be achieved, correcting for any sample loss during processing. This technique, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for bioanalytical studies. nih.gov

Research Context of Flurbiprofen Acyl-β-D-Glucuronide-d3 in Mechanistic Investigations

However, the inherent instability of acyl glucuronides makes their quantification in biological fluids challenging. nih.gov This is precisely where Flurbiprofen acyl-β-D-glucuronide-d3 serves its crucial purpose. It is used as an internal standard for the accurate measurement of the unstable, non-labeled Flurbiprofen acyl-β-D-glucuronide in research settings. pharmaffiliates.com

By enabling reliable quantification, the d3-labeled standard facilitates several key mechanistic investigations:

Pharmacokinetic Profiling: Determining the precise concentration-time profile of the acyl glucuronide metabolite in plasma and urine. nih.gov

Reactivity and Stability Assessment: Studying the rates of hydrolysis and acyl migration in vivo and in vitro.

Covalent Binding Studies: Correlating the exposure to the acyl glucuronide with the extent of covalent binding to plasma proteins like albumin. nih.gov

Metabolic Pathway Elucidation: Differentiating the parent drug from its glucuronide metabolite in complex biological samples. researchgate.net

In essence, Flurbiprofen acyl-β-D-glucuronide-d3 is a critical analytical tool that allows researchers to accurately track its reactive, non-labeled counterpart, thereby generating reliable data to understand its formation, fate, and potential toxicological consequences.

Data Tables

Table 1: Chemical Properties of Flurbiprofen Acyl-β-D-glucuronide and its Deuterated Analogue

| Property | Flurbiprofen Acyl-β-D-glucuronide | Flurbiprofen Acyl-β-D-glucuronide-d3 |

| Molecular Formula | C₂₁H₂₁FO₈ | C₂₁H₁₈D₃FO₈ |

| Molecular Weight | 420.39 g/mol | 423.4 g/mol |

| Isotopic Label | None | Deuterium (d3) |

| Primary Application | Analyte (Metabolite of Flurbiprofen) | Internal Standard for Mass Spectrometry |

Data sourced from various chemical supplier catalogs. pharmaffiliates.compharmaffiliates.com

Table 2: Key Pharmacokinetic Parameters of Flurbiprofen in Humans

| Parameter | Value | Description |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 3 hours | Time taken to reach the maximum concentration after oral administration. |

| Elimination Half-life (t½) | ~3 - 6 hours | Time required for the plasma concentration of the drug to reduce by half. wjpmr.com |

| Plasma Protein Binding | >99% | Extent to which the drug binds to proteins in the blood, primarily albumin. |

| Major Metabolites | 4'-hydroxyflurbiprofen, Flurbiprofen acyl-β-D-glucuronide | Primary products of Phase I and Phase II metabolism, respectively. wjpmr.com |

Note: Pharmacokinetic parameters can vary between individuals. The data presented are approximate values from published literature. nih.govnih.govwjpmr.com

Structure

2D Structure

Properties

Molecular Formula |

C21H21FO8 |

|---|---|

Molecular Weight |

423.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)propanoyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27)/t10?,15-,16-,17+,18-,21-/m0/s1/i1D3 |

InChI Key |

PLPQBSOCUVSKTP-ZPAHDOAASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Synthesis and Production Methodologies for Flurbiprofen Acyl β D Glucuronide D3

Strategies for Deuterium (B1214612) Incorporation into Flurbiprofen (B1673479) Precursors

The synthesis of the target molecule begins with the stable incorporation of deuterium into the flurbiprofen structure. The primary goal is to create a deuterated precursor, Flurbiprofen-d3 (B562647), which will then be conjugated with glucuronic acid.

A common and effective method for this is through direct hydrogen/deuterium (H/D) exchange reactions on the flurbiprofen molecule itself. This can be achieved using a catalyst, such as Platinum on carbon (Pt/C), in the presence of a deuterium source like deuterium oxide (D₂O). Another approach involves the α-deuteration of the carboxylic acid moiety, which can be accomplished using a ternary catalytic system that facilitates the enolization of an acyl pyridinium (B92312) species, leading to highly selective deuterium incorporation at the alpha position. elsevierpure.com These methods are advantageous as they can be applied late in the synthetic sequence of the flurbiprofen precursor.

An alternative strategy involves building the deuterated molecule from smaller, already deuterated starting materials. For instance, a deuterated methyl group can be introduced via a Grignard reagent (CD₃MgI) or other alkylating agents during the synthesis of the propionic acid side chain of flurbiprofen. This ensures the precise location and stability of the deuterium atoms.

| Strategy | Description | Key Reagents | Advantage |

| H/D Exchange | Direct replacement of hydrogen with deuterium on the flurbiprofen molecule. | Pt/C, D₂O | Can be performed on the final precursor. |

| Catalytic α-deuteration | Selective deuteration at the carbon alpha to the carboxylic acid. | Ternary catalytic system | High selectivity for a specific position. |

| Synthetic Buildup | Incorporating deuterated building blocks during the synthesis of the flurbiprofen backbone. | Deuterated alkylating agents (e.g., CD₃I) | Precise control over deuterium location. |

Biotransformation Approaches for Conjugate Synthesis from Deuterated Flurbiprofen

Once deuterated flurbiprofen (Flurbiprofen-d3) is synthesized, biotransformation offers a highly specific route to produce the desired acyl-β-D-glucuronide conjugate. This process mimics the natural metabolic pathways in the body, utilizing biological systems to attach the glucuronic acid moiety to the carboxylic acid group of the drug. Both microbial and isolated enzymatic systems are employed for this purpose. hyphadiscovery.com

Microbial Biotransformation Systems

Certain microorganisms, particularly filamentous fungi, possess enzymatic machinery capable of performing glucuronidation reactions. biorxiv.org In this approach, deuterated flurbiprofen is introduced as a substrate to a culture of a selected microbial strain. The microorganism's enzymes, primarily UDP-glucuronosyltransferases (UGTs), catalyze the conjugation.

This method is particularly useful for producing glucuronides that may arise from sequential reactions, such as hydroxylation followed by glucuronidation. hyphadiscovery.com Screening various microbial strains is often necessary to identify one that produces the desired acyl glucuronide with high yield and specificity. For instance, screening of non-steroidal anti-inflammatory drugs (NSAIDs) against a panel of microbes has been shown to yield prominent glucuronide metabolites. hyphadiscovery.combiorxiv.org

Enzymatic Biotransformation Systems (e.g., Liver Microsomes)

A more direct enzymatic approach involves using isolated enzyme preparations, most commonly liver microsomes. nih.gov Liver microsomes are vesicles of endoplasmic reticulum that are rich in drug-metabolizing enzymes, including a variety of UGTs. Human liver microsomes (HLMs) are particularly relevant as they provide a close representation of human metabolism.

Studies have identified UGT2B7 as the predominant enzyme responsible for the glucuronidation of both R- and S-enantiomers of flurbiprofen in the human liver. nih.gov Other UGT isoforms such as UGT1A1, 1A3, and 1A9 also show activity but to a lesser extent. nih.govnih.gov The enzymatic reaction is carried out by incubating Flurbiprofen-d3 with liver microsomes in the presence of the co-factor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), which serves as the donor of the glucuronic acid moiety. wikipedia.org

Key UGT Enzymes in Flurbiprofen Glucuronidation

| Enzyme | Role | Stereoselectivity |

|---|---|---|

| UGT2B7 | Predominant catalyst in human liver | Higher activity for (R)-flurbiprofen |

| UGT1A9 | Minor contributor | Shows some stereoselective differences |

| UGT1A1, UGT1A3, UGT2B4 | Minor contributors | Varied activity |

Late-Stage Chemical Synthesis Routes for Flurbiprofen Acyl Glucuronide Conjugates

While biotransformation provides high specificity, chemical synthesis offers advantages in scalability and control. The key challenge in synthesizing acyl glucuronides is forming the ester linkage between the flurbiprofen carboxylic acid and the anomeric (C-1) hydroxyl group of glucuronic acid stereoselectively, yielding the desired β-anomer.

One of the classical methods employed is the Koenigs-Knorr reaction . researchgate.netwikipedia.org This involves reacting a protected glucuronyl halide (e.g., acetobromo-α-D-glucuronic acid methyl ester) with the deuterated flurbiprofen. The reaction is typically promoted by a heavy metal salt, such as silver carbonate or cadmium carbonate, which acts as a halide acceptor. researchgate.net The presence of a participating protecting group (like an acetyl group) at the C-2 position of the glucuronic acid donor helps direct the formation of the desired 1,2-trans product, which corresponds to the β-glucuronide. wikipedia.org

More modern and efficient methods have been developed to improve yield and selectivity. One such approach involves the selective 1β-acylation of an allyl glucuronate derivative. researchgate.net In this method, the carboxylic acid of deuterated flurbiprofen is activated using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This activated acid then reacts preferentially with the 1β-hydroxyl group of the glucuronate acceptor due to the kinetic anomeric effect. The protecting groups, such as the allyl ester, are subsequently removed under mild conditions to yield the final product. researchgate.net

Purification Techniques for Deuterated Acyl Glucuronides

The purification of Flurbiprofen acyl-β-D-glucuronide-d3 is a critical step, complicated by the compound's instability and the presence of isomers and starting materials. The techniques must be efficient and mild to prevent hydrolysis and acyl migration.

Preparative chromatography is the primary method for purification. A common approach involves using solid-phase extraction with resins like Amberlite XAD-2. nih.gov Urine or a reaction mixture containing the glucuronide can be passed through a column packed with the resin, which retains the metabolite. The product is then eluted with a solvent like methanol. This method has been successfully applied to furosemide (B1674285) acyl glucuronide and is suggested to be applicable to other NSAID glucuronides. nih.gov

For higher purity, semi-preparative High-Performance Liquid Chromatography (HPLC) is employed, often using reversed-phase columns (e.g., octadecylsilane, C18). nih.govcurrentseparations.com Gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile) and an acidic aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with acetic acid) is used to separate the target glucuronide from its isomers and the parent drug. currentseparations.com Maintaining a low pH (typically 3-4) during purification is crucial to enhance the stability of the acyl glucuronide. currentseparations.com

Considerations for Minimizing Acyl Migration Isomer Formation During Synthesis

A significant challenge in the synthesis and handling of 1-O-acyl glucuronides is their inherent instability, which leads to intramolecular acyl migration. nih.govresearchgate.net The acyl group (flurbiprofen-d3) can move from the C-1 position to the C-2, C-3, and C-4 hydroxyl groups of the glucuronic acid ring, forming a mixture of positional isomers. currentseparations.comresearchgate.net These isomers are difficult to separate and can complicate analytical and metabolic studies.

Several strategies are employed to minimize the formation of these isomers during synthesis and workup:

pH Control: Acyl migration is base-catalyzed. Therefore, maintaining acidic conditions (pH < 4) throughout the synthesis, workup, and purification steps is the most critical factor in minimizing isomerization. currentseparations.com Reactions are often quenched by adding acid.

Low Temperature: Performing reactions and purification at reduced temperatures slows down the rate of both hydrolysis and acyl migration.

Mild Reaction Conditions: The use of modern coupling reagents (like HATU) and mild deprotection steps (e.g., palladium-catalyzed removal of allyl groups) avoids harsh conditions that can promote isomerization. researchgate.net The selective 1β-acylation method is particularly advantageous as it is highly stereoselective and performed under gentle conditions. researchgate.net

Minimizing Handling Time: Sample preparation and purification procedures should be designed to be as rapid as possible to reduce the time the compound spends in solution, where it is susceptible to rearrangement. researchgate.net

By carefully controlling these parameters, the integrity of the 1-β-O-acyl glucuronide structure can be preserved, ensuring the production of a high-purity standard for analytical applications.

Enzymology and Kinetics of Flurbiprofen Glucuronidation

Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Flurbiprofen (B1673479) Glucuronidation

Research has identified several UGT isoforms that contribute to the formation of Flurbiprofen acyl glucuronide, with one isoform playing a predominant role.

Extensive in vitro studies using human liver microsomes (HLMs) and recombinant human UGT isozymes have conclusively identified UGT2B7 as the principal enzyme responsible for the glucuronidation of both (R)- and (S)-Flurbiprofen. nih.govnih.gov Among a panel of twelve tested UGT isoforms, UGT2B7 demonstrated the highest catalytic activity towards Flurbiprofen. nih.govwjpmr.com

The significant role of UGT2B7 is further substantiated by correlation studies. The formation of Flurbiprofen glucuronide in various individual HLMs shows a strong positive correlation with activities known to be primarily catalyzed by UGT2B7, such as the glucuronidation of morphine and 3'-azido-3'-deoxythymidine. nih.gov Additionally, mefenamic acid, a known inhibitor of UGT2B7, effectively inhibits the formation of both (R)- and (S)-Flurbiprofen glucuronides in HLMs with IC50 values that are very close to those observed in recombinant UGT2B7. nih.gov These collective findings confirm that UGT2B7 is the major catalyst for Flurbiprofen glucuronidation in the human liver. nih.govnih.gov

Table 1: UGT Isoforms Involved in Flurbiprofen Glucuronidation

| UGT Isoform | Role in Flurbiprofen Glucuronidation | Reference |

| UGT2B7 | Predominant ; possesses the highest activity for both enantiomers. | nih.govnih.gov |

| UGT1A1 | Minor contribution. | nih.gov |

| UGT1A3 | Minor contribution. | nih.govnih.gov |

| UGT1A9 | Minor contribution. | nih.govnih.govnih.gov |

| UGT2B4 | Minor contribution. | nih.govnih.gov |

Stereoselectivity in the Glucuronidation of Flurbiprofen Enantiomers

Flurbiprofen is administered as a racemic mixture of its (R)- and (S)-enantiomers, and its glucuronidation is markedly stereoselective.

In studies using human and rat liver microsomes, the R-enantiomer of Flurbiprofen is glucuronidated at a faster rate than the S-enantiomer. nih.govclinpgx.org The formation of (R)-glucuronide is the dominant form observed when racemic Flurbiprofen is incubated with human liver microsomes. nih.gov This preference for the R-enantiomer is a key characteristic of Flurbiprofen's metabolic profile. nih.govclinpgx.org

Kinetic Characterization of Flurbiprofen Glucuronidation

The kinetics of Flurbiprofen glucuronidation have been characterized in both human and rat liver microsomes, providing insights into the enzyme-substrate interactions. In human liver microsomes, the formation of (R)- and (S)-Flurbiprofen glucuronide from the racemic mixture follows Michaelis-Menten kinetics. The apparent Michaelis constant (Km) values were determined to be 12 ± 1.1 µM for the (R)-glucuronide and 7.5 ± 1.1 µM for the (S)-glucuronide.

Kinetic studies using rat liver microsomes also demonstrated differences between the enantiomers. While the apparent Km values for the R- and S-enantiomers were of a similar magnitude (0.52 mM and 0.57 mM, respectively), their maximum reaction velocities (Vmax) were significantly different. nih.govclinpgx.org The apparent Vmax for the glucuronidation of R-Flurbiprofen was 9.34 nmol/min/mg of protein, considerably higher than the 5.48 nmol/min/mg of protein observed for the S-enantiomer, further confirming the preferential metabolism of the R-form. nih.govclinpgx.org

Table 2: Kinetic Parameters for Flurbiprofen Glucuronidation

| System | Enantiomer | Apparent Km | Apparent Vmax | Reference |

| Human Liver Microsomes | (R)-Flurbiprofen | 12 ± 1.1 µM | Not Reported | |

| Human Liver Microsomes | (S)-Flurbiprofen | 7.5 ± 1.1 µM | Not Reported | |

| Rat Liver Microsomes | (R)-Flurbiprofen | 0.52 mM | 9.34 nmol/min/mg protein | nih.govclinpgx.org |

| Rat Liver Microsomes | (S)-Flurbiprofen | 0.57 mM | 5.48 nmol/min/mg protein | nih.govclinpgx.org |

Determination of Michaelis-Menten Kinetic Parameters (K_m, V_max, CL_int)

The glucuronidation of racemic flurbiprofen in human liver microsomes (HLMs) follows Michaelis-Menten kinetics, albeit with a nonsaturable component. Kinetic studies reveal stereoselectivity in the process, with the formation of the (R)-enantiomer of flurbiprofen glucuronide generally occurring at a higher rate than the (S)-enantiomer.

In HLMs, the apparent Michaelis constant (K_m) for the formation of (R)-glucuronide was determined to be 12 µM, while the K_m for the (S)-glucuronide was 7.5 µM. The maximum velocity (V_max) for the formation of the (R)-glucuronide was significantly higher, at 1483 pmol equivalents/min/mg protein, compared to 454 pmol equivalents/min/mg protein for the (S)-glucuronide. This results in a more than two-fold higher intrinsic clearance (CL_int), calculated as V_max/K_m + CL_ns (nonsaturable clearance), for the (R)-enantiomer. The CL_int values were 129 µl/min/mg protein for (R)-glucuronide formation and 62 µl/min/mg protein for (S)-glucuronide formation.

These findings demonstrate that while the enzyme system has a slightly higher affinity for the (S)-enantiomer (lower K_m), the turnover rate (V_max) for the (R)-enantiomer is substantially greater, leading to its predominant clearance via glucuronidation.

Table 1: Michaelis-Menten Kinetic Parameters for Flurbiprofen Glucuronidation in Human Liver Microsomes

| Parameter | (R)-Flurbiprofen Glucuronide | (S)-Flurbiprofen Glucuronide |

| K_m (µM) | 12 | 7.5 |

| V_max (pmol equiv/min/mg protein) | 1483 | 454 |

| CL_int (µl/min/mg protein) | 129 | 62 |

Data sourced from studies on racemic flurbiprofen in pooled human liver microsomes.

Influence of Incubation Conditions on Enzyme Kinetics

The accurate determination of enzyme kinetic parameters for flurbiprofen glucuronidation is highly dependent on optimized in vitro incubation conditions. UGT enzymes are located within the lumen of the endoplasmic reticulum, and their active sites are not fully accessible in standard microsomal preparations, a phenomenon known as latency. aalto.fi

To overcome this, pore-forming agents or detergents are often included in the incubation mixture. Alamethicin (B1591596) is a polypeptide commonly used to disrupt the microsomal membrane, allowing the co-factor UDP-glucuronic acid (UDPGA) to freely access the UGT active site. youtube.comnih.gov Standard kinetic assays for flurbiprofen glucuronidation typically include alamethicin (e.g., at 25 µg/ml) to ensure maximal enzyme activity is measured.

Other critical incubation conditions include:

pH: A buffer system, such as Tris-HCl, is used to maintain a physiological pH, typically around 7.5, which is optimal for UGT enzyme activity. aalto.fi

Cofactors: The presence of magnesium chloride (MgCl₂) is standard, as it can sequester the reaction co-product UDP, which is a competitive inhibitor for the binding of the UDPGA co-factor. aalto.fiyoutube.com

Temperature: Incubations are conducted at 37°C to reflect physiological conditions. aalto.fi

Failure to properly address latency can lead to a significant underestimation of the true V_max and intrinsic clearance of the reaction. aalto.fi

Enzymatic Inhibition Studies of Flurbiprofen Glucuronidation

Inhibition studies are crucial for identifying the specific UGT isoforms responsible for a metabolic pathway and for predicting potential drug-drug interactions.

Mefenamic acid is known to be a potent inhibitor of UGT2B7, one of the key isoforms in hepatic drug metabolism. nih.gov When tested against flurbiprofen glucuronidation in human liver microsomes, mefenamic acid inhibited the formation of both (R)- and (S)-glucuronides in a concentration-dependent manner. The IC₅₀ values (the concentration of inhibitor that reduces enzyme activity by 50%) were similar for both enantiomers, determined to be 2.0 µM for the (R)-glucuronide and 1.7 µM for the (S)-glucuronide. nih.gov

These values closely correspond to the IC₅₀ values observed when mefenamic acid was tested directly against recombinant UGT2B7, where the IC₅₀ was 0.84 µM for (R)-glucuronide formation and 0.73 µM for (S)-glucuronide formation. The strong inhibitory effect of a known UGT2B7 inhibitor provides compelling evidence that this specific isoform plays a major role in the glucuronidation of flurbiprofen.

Table 2: IC₅₀ Values for Mefenamic Acid Inhibition of Flurbiprofen Glucuronidation

| Enzyme Source | Inhibited Reaction | IC₅₀ (µM) |

| Human Liver Microsomes (HLMs) | (R)-Glucuronide Formation | 2.0 |

| Human Liver Microsomes (HLMs) | (S)-Glucuronide Formation | 1.7 |

| Recombinant UGT2B7 | (R)-Glucuronide Formation | 0.84 |

| Recombinant UGT2B7 | (S)-Glucuronide Formation | 0.73 |

Data sourced from in vitro inhibition studies.

To further confirm the identity of the UGT isoforms involved in flurbiprofen glucuronidation, correlation analyses are performed. This involves measuring the rate of flurbiprofen glucuronidation across a panel of individual human liver microsomes and correlating it with the rates of reactions catalyzed by specific UGT isoforms (probe substrates).

Studies have shown a highly significant correlation between the formation of (R)-flurbiprofen glucuronide and the glucuronidation of probe substrates for UGT2B7. Specifically, strong correlations were observed with:

3’-azido-3’-deoxythymidine (AZT) glucuronidation (r = 0.85) nih.gov

Morphine 3-OH glucuronidation (r = 0.96) nih.gov

Morphine 6-OH glucuronidation (r = 0.91) nih.gov

Conversely, no significant correlation was found with the activities of probe substrates for UGT1A1 (e.g., estradiol (B170435) 3β-glucuronidation) or UGT1A9 (e.g., propofol (B549288) glucuronidation). nih.gov The strong positive correlations with multiple UGT2B7-mediated reactions, combined with the inhibition data, conclusively demonstrate that UGT2B7 is the predominant enzyme responsible for flurbiprofen glucuronidation in the human liver. nih.gov

Table 3: Correlation Between (R)-Flurbiprofen Glucuronidation and UGT Isoform Probe Activities

| UGT Isoform Probe Reaction | Primary UGT Isoform | Correlation Coefficient (r) |

| AZT Glucuronidation | UGT2B7 | 0.85 |

| Morphine 3-OH Glucuronidation | UGT2B7 | 0.96 |

| Morphine 6-OH Glucuronidation | UGT2B7 | 0.91 |

| Estradiol 3β-Glucuronidation | UGT1A1 | Not Significant |

| Propofol Glucuronidation | UGT1A9 | Not Significant |

Correlation analysis performed using a panel of individual human liver microsomes.

Role of UDP-Glucuronic Acid (UDPGA) as a Co-Factor in Glucuronidation Reactions

The process of glucuronidation is a bi-substrate reaction that absolutely requires the co-factor Uridine (B1682114) 5'-diphospho-α-D-glucuronic acid (UDPGA). researchgate.netresearchgate.net UDPGA serves as the activated form of glucuronic acid, acting as the donor of the glucuronyl moiety that is transferred to the flurbiprofen substrate. nih.govnih.gov

The reaction is catalyzed by UGT enzymes, which facilitate the transfer of glucuronic acid from UDPGA to a nucleophilic functional group on the substrate—in the case of flurbiprofen, its carboxylic acid group. researchgate.netresearchgate.net This conjugation reaction results in the formation of flurbiprofen acyl-β-D-glucuronide and the release of uridine diphosphate (B83284) (UDP). researchgate.net

Chemical Reactivity and Metabolic Transformations of Flurbiprofen Acyl Glucuronides

Intramolecular Acyl Migration of 1-O-Acyl-β-D-glucuronides

A hallmark of acyl glucuronides is their propensity to undergo intramolecular acyl migration, a non-enzymatic rearrangement that leads to the formation of various positional isomers. This process involves the transfer of the flurbiprofen (B1673479) acyl group from its initial C-1 position on the glucuronic acid moiety to other hydroxyl groups on the sugar ring.

Formation of Positional Isomers (2-, 3-, and 4-O-Glucuronic Acid Esters)

The primary 1-O-acyl-β-D-glucuronide of flurbiprofen is chemically unstable and can isomerize to form more stable 2-, 3-, and 4-O-acyl glucuronide esters. This migration occurs under physiological conditions and results in a complex mixture of isomers. The formation of these positional isomers is a consequence of the nucleophilic attack of the adjacent hydroxyl groups on the ester carbonyl carbon. While the 1-O-acyl isomer is the direct product of enzymatic conjugation, the other isomers are products of this spontaneous chemical rearrangement.

Comparative Rates of Acyl Migration Versus Hydrolysis

Impact of Physicochemical Properties (Electronic and Steric Features) on Acyl Migration

The rate and extent of intramolecular acyl migration are significantly influenced by the physicochemical properties of the aglycone, in this case, flurbiprofen. Both electronic and steric factors play a crucial role.

Electronic Effects: The electrophilicity of the carbonyl carbon in the ester linkage is a key determinant. Electron-withdrawing groups on the aglycone can increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the adjacent hydroxyl groups of the glucuronic acid moiety, thereby accelerating acyl migration. The fluorine atom and the biphenyl (B1667301) ring system in flurbiprofen contribute to the electronic environment of the carbonyl group.

Steric Effects: The steric hindrance around the ester linkage can also modulate the rate of acyl migration. Bulky substituents near the carbonyl group can hinder the approach of the hydroxyl groups, slowing down the rearrangement process. The α-methyl group in the propionic acid side chain of flurbiprofen introduces a degree of steric hindrance that can influence the stability of the acyl glucuronide.

A delicate balance between these electronic and steric features ultimately dictates the reactivity of the flurbiprofen acyl glucuronide and its propensity to undergo acyl migration.

Hydrolytic Pathways of Acyl Glucuronides

In addition to acyl migration, flurbiprofen acyl glucuronide can be cleaved through hydrolysis, a process that regenerates the parent drug, flurbiprofen, and glucuronic acid. This hydrolysis can occur both chemically and enzymatically.

Enzymatic Hydrolysis by Esterases (e.g., in Liver Microsomes)

The hydrolysis of flurbiprofen acyl glucuronide is also catalyzed by various esterases present in the body, particularly in the liver. Studies have shown that liver microsomes, which contain a high concentration of esterases, can effectively hydrolyze acyl glucuronides. This enzymatic cleavage is an important pathway for the deconjugation of flurbiprofen, leading to the release of the parent compound, which can then be re-metabolized or exert its pharmacological effect. The activity of these esterases can vary between individuals and can be influenced by various factors, contributing to inter-individual differences in the pharmacokinetics of flurbiprofen.

Below is a summary of the key chemical and metabolic transformations of Flurbiprofen Acyl Glucuronides.

| Transformation Pathway | Description | Key Factors Influencing the Process | Products |

| Intramolecular Acyl Migration | Non-enzymatic rearrangement of the acyl group from the C-1 position to other hydroxyl groups on the glucuronic acid ring. | pH, Temperature, Physicochemical properties of the aglycone (electronic and steric effects). | 2-O, 3-O, and 4-O-acyl glucuronic acid esters of flurbiprofen. |

| Chemical Hydrolysis | Non-enzymatic cleavage of the ester linkage by water. | pH (rate increases with increasing pH), Temperature. | Flurbiprofen, Glucuronic acid. |

| Enzymatic Hydrolysis | Cleavage of the ester linkage catalyzed by esterase enzymes. | Presence and activity of esterases (e.g., in liver microsomes). | Flurbiprofen, Glucuronic acid. |

Resistance to β-Glucuronidase Cleavage Following Acyl Migration

The initial product of flurbiprofen metabolism is the 1-β-O-acyl glucuronide. This molecule is known to be labile and can undergo a spontaneous, non-enzymatic intramolecular rearrangement known as acyl migration. nih.govnih.gov In this process, the flurbiprofen acyl group moves from the C-1 hydroxyl group of the glucuronic acid moiety to other positions, forming various positional isomers (e.g., 2-, 3-, and 4-β isomers). nih.gov

A critical consequence of this acyl migration is that the resulting isomeric conjugates become resistant to cleavage by the enzyme β-glucuronidase. nih.gov This enzyme specifically hydrolyzes the β-glycosidic bond of the parent 1-β-O-acyl glucuronide, but it cannot act on the ester linkages of the rearranged isomers. nih.govnih.gov This resistance to enzymatic hydrolysis means that once acyl migration occurs, the flurbiprofen molecule remains attached to the glucuronide moiety, potentially altering its biological residence time and disposition. The α-anomers, which can form from the β-isomers, are also not substrates for β-glucuronidase. nih.gov

Covalent Adduct Formation with Biomolecules

The chemical instability of flurbiprofen acyl glucuronide also makes it reactive toward nucleophilic groups on biological macromolecules, leading to the formation of covalent adducts. nih.govmdpi.com This process is considered a key aspect of the metabolite's toxicological profile. nih.gov

Two primary mechanisms have been identified for the formation of covalent adducts by NSAID acyl glucuronides like that of flurbiprofen:

Transacylation: This mechanism involves a direct nucleophilic attack on the electrophilic carbonyl carbon of the acyl glucuronide's ester bond. nih.govmdpi.com Nucleophilic residues on proteins, such as lysine (B10760008) or serine, can directly displace the glucuronic acid moiety, resulting in the acylation of the protein and the release of free glucuronic acid. This process forms a stable amide or ester linkage between the flurbiprofen molecule and the biomolecule. researchgate.net

Glycation: This pathway is initiated by the acyl migration of the flurbiprofen group from the C-1 to the C-2, C-3, or C-4 positions of the glucuronic acid. mdpi.com This rearrangement can expose the aldehyde group at the C-1 position (anomeric carbon) of the glucuronic acid moiety, which can then react with nucleophilic amine groups on proteins (e.g., lysine residues). This reaction forms a Schiff base or imine, which can then undergo an Amadori rearrangement to form a more stable ketoamine adduct. nih.govnih.gov In this mechanism, the entire glucuronide-drug conjugate becomes covalently attached to the protein. mdpi.com

Acyl glucuronides can also react with endogenous thiols, such as glutathione (B108866) (GSH). This reaction can occur via transacylation, where the thiol group of glutathione attacks the ester linkage of the acyl glucuronide. nih.gov This results in the formation of a reactive thioester conjugate of the drug (e.g., flurbiprofen-S-acyl-glutathione) and the release of glucuronic acid. Research on related compounds like diclofenac (B195802) has shown that these thio-acyl glutathione conjugates can be more reactive than the corresponding acyl glucuronide itself. nih.govresearchgate.net

The formation of covalent adducts between flurbiprofen acyl glucuronide and various proteins has been documented. These reactive metabolites can bind to plasma proteins, such as albumin, and hepatic proteins. nih.govnih.govnih.gov The extent of this covalent binding is influenced by the reactivity and concentration of the acyl glucuronide. nih.gov

Studies have demonstrated that flurbiprofen acyl glucuronide forms covalent adducts with UDP-glucuronosyltransferase (UGT), the very enzyme responsible for its formation. mdpi.com This binding can be stereoselective, with different enantiomers of flurbiprofen exhibiting different rates of adduct formation. mdpi.com The formation of these adducts may potentially lead to the dysfunction of the target proteins. dntb.gov.ua The covalent binding of flurbiprofen to plasma proteins has been observed to be lower in arthritic rats compared to healthy controls, a finding consistent with decreased plasma levels of the acyl glucuronide metabolite in the disease state. nih.gov

Chemical Stability Assessment of Flurbiprofen Acyl Glucuronide

The chemical stability of flurbiprofen acyl glucuronide is a critical factor governing its reactivity and potential for bioactivation. Its stability is highly dependent on the chemical environment, particularly pH.

In Buffers: The stability of acyl glucuronides is markedly pH-dependent. Studies on similar compounds, such as suprofen (B1682721) acyl glucuronide, show that degradation increases rapidly as the pH approaches physiological levels (pH 7.4). nih.gov At this pH, the half-life of suprofen acyl glucuronide was found to be 1.4 hours. nih.gov The instability is driven by both hydrolysis back to the parent drug and intramolecular acyl migration. nih.govresearchgate.net

In Plasma: The presence of plasma proteins, particularly albumin, can influence the stability and reactivity of acyl glucuronides. Flurbiprofen itself is over 99% bound to plasma proteins. nih.gov While this binding is typically non-covalent for the parent drug, the acyl glucuronide metabolite can react covalently with albumin. nih.gov The binding of the glucuronide to albumin is also pH-dependent and corresponds to the stability of the metabolite. nih.gov The complex environment of plasma can affect the rates of hydrolysis and acyl migration compared to simple buffer solutions.

The table below summarizes the factors influencing the stability of flurbiprofen acyl glucuronide and related compounds in different media.

| Medium | Key Factors Affecting Stability | Observations |

| Aqueous Buffer | pH | Degradation (hydrolysis and acyl migration) increases significantly at physiological pH (7.4). nih.gov |

| Plasma | pH, Proteins | Covalent binding to plasma proteins occurs and is pH-dependent. nih.govnih.gov The overall stability is influenced by the presence of proteins like albumin. |

| Serum Albumin | Protein Nucleophiles | Albumin serves as a major target for covalent adduction via transacylation and glycation mechanisms. nih.gov |

Determination of Degradation Half-Lives as Indicators of Reactivity

The chemical reactivity of acyl glucuronides, including Flurbiprofen acyl-β-D-glucuronide, is a critical factor in understanding their potential for metabolic transformations and interactions within a biological system. A key indicator of this reactivity is the degradation half-life (t½) of the compound. A shorter half-life generally signifies a more reactive compound, prone to reactions such as hydrolysis and intramolecular acyl migration.

The degradation of these metabolites is understood to proceed primarily through two pathways: hydrolysis, which cleaves the ester linkage to release the parent drug (flurbiprofen) and glucuronic acid, and acyl migration, where the flurbiprofen moiety moves from the C-1 hydroxyl group of the glucuronic acid to other positions (C-2, C-3, or C-4). This intramolecular rearrangement is often the predominant pathway under physiological conditions. The resulting positional isomers are no longer substrates for β-glucuronidase, an enzyme that can reverse the glucuronidation process.

Detailed research findings have demonstrated that the stability of acyl glucuronides is influenced by various factors, including the structure of the aglycone (the parent drug), pH, and temperature. The electronic and steric properties of the carboxylic acid-containing drug play a significant role in the susceptibility of its acyl glucuronide to nucleophilic attack and rearrangement.

In Vitro Degradation Studies

To quantify the reactivity of Flurbiprofen acyl glucuronide, in vitro degradation studies are typically performed. These experiments involve incubating the purified compound in a buffered solution, often at a physiological pH of 7.4, and monitoring its concentration over time. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are employed to measure the disappearance of the parent 1-O-acyl glucuronide.

One study systematically evaluated the in vitro half-lives of acyl glucuronides from 21 different carboxylic acid-containing drugs, including flurbiprofen. The compounds were incubated in a potassium phosphate (B84403) buffer at pH 7.4, and their degradation was monitored to determine their stability. Flurbiprofen acyl glucuronide was found to have a relatively short half-life under these conditions, indicating a higher degree of reactivity.

Below is a data table summarizing the findings for Flurbiprofen acyl glucuronide from this comparative study.

| Compound | Incubation Condition | Half-Life (hours) | Reactivity Classification |

|---|---|---|---|

| Flurbiprofen acyl-β-D-glucuronide | Potassium Phosphate Buffer (pH 7.4) | Relatively Short | High |

Note: The term "Relatively Short" is used as reported in the comparative context of the study, which categorized compounds based on their reactivity.

The stereochemistry of the parent drug can also significantly impact the stability of the resulting acyl glucuronide. For 2-arylpropionic acids like flurbiprofen, the (R)- and (S)-enantiomers can exhibit different degradation rates. While specific data for the individual enantiomers of Flurbiprofen acyl glucuronide were not detailed in the primary source, studies on the structurally similar NSAID, ibuprofen (B1674241), have shown that the (R)-enantiomer of its acyl glucuronide has a half-life approximately half that of the (S)-diastereoisomer. nih.gov This suggests that the spatial arrangement of the molecule influences its susceptibility to degradation.

The following interactive table illustrates the effect of stereochemistry on the degradation half-life of Ibuprofen acyl glucuronide, a compound structurally related to flurbiprofen, as determined by ¹H NMR spectroscopy. nih.gov

| Compound | Half-Life (hours) |

|---|---|

| (R)-Ibuprofen acyl-β-D-glucuronide | 1.79 |

| (S)-Ibuprofen acyl-β-D-glucuronide | 3.68 |

These findings underscore the importance of considering the three-dimensional structure of the molecule when evaluating the reactivity of its metabolites. The shorter half-life, and thus higher reactivity, of certain acyl glucuronides has been investigated as a potential factor in idiosyncratic drug toxicities, as these reactive intermediates have a greater opportunity to form covalent adducts with proteins. nih.gov

Analytical Methodologies for Flurbiprofen Acyl β D Glucuronide D3

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of Flurbiprofen (B1673479) acyl-β-D-glucuronide-d3, enabling its separation from the parent drug, other metabolites, and endogenous components in biological samples.

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation of the diastereomeric forms of flurbiprofen acyl glucuronides. Since flurbiprofen is a chiral compound, its conjugation with D-glucuronic acid results in the formation of diastereomers. These stereoisomers can exhibit different biological activities and metabolic fates.

A reliable method for measuring these diastereomers in biological fluids is essential. nih.gov Research has demonstrated the successful separation and determination of diastereomeric flurbiprofen acyl glucuronides in human urine using a liquid chromatographic method, often coupled with mass spectrometry. nih.gov A column-switching technique can be employed to enhance the separation and determination process. nih.gov The separation is typically achieved on a C18 column with a gradient elution, allowing for the resolution of the different isomers from the aglycone (the parent flurbiprofen). currentseparations.com

Table 1: Example HPLC Parameters for Glucuronide Separation

| Parameter | Description | Source |

|---|---|---|

| Analytical Column | Hypersil BDS C18 (125 x 4 mm ID) or similar reversed-phase column. | currentseparations.com |

| Mobile Phase | A gradient mixture of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer (e.g., 10 mM) is commonly used. | currentseparations.com |

| Flow Rate | Typically around 1.0 mL/min. | currentseparations.com |

| Detection | UV detection or, more commonly, mass spectrometry (MS). | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the preferred methods for the direct measurement, profiling, and quantification of flurbiprofen glucuronides in biological samples like plasma and urine. scispace.comresearchgate.net These highly selective and sensitive techniques allow for the direct analysis of the glucuronide conjugate without the need for prior hydrolysis, which can be incomplete and introduce inaccuracies. scispace.com

Validated LC-MS/MS methods have been developed for the quantification of the parent drug, flurbiprofen, demonstrating good linearity, precision, and accuracy over a clinically relevant concentration range. nih.govhug.ch These principles are directly applicable to its deuterated glucuronide metabolite. For instance, a method for flurbiprofen in human plasma showed good linearity in the range of 40.00–10,000.00 μg/L. nih.gov Another study reported a quantitative range from 0.74 to 146.5 µg/mL for flurbiprofen glucuronides in urine, with a low detection limit. nih.gov The use of a deuterated internal standard, such as flurbiprofen-d5, is common in these assays to ensure accuracy. nih.gov

Table 2: Performance of an LC-MS Method for Flurbiprofen Glucuronide Quantification

| Parameter | Value | Matrix | Source |

|---|---|---|---|

| Quantitative Range | 0.74 to 146.5 µg/mL | Human Urine | nih.gov |

| Detection Limit (S-flurbiprofen glucuronide) | 7.4 pg (17.6 fmol) per injection | Human Urine | nih.gov |

| Linearity (for parent flurbiprofen) | r² = 0.998 | Human Plasma | nih.gov |

| Intra-day Relative Error (%) | 0.2 - 2.2 | Human Plasma | nih.gov |

| Inter-day Relative Error (%) | 0.5 - 3.4 | Human Plasma | nih.gov |

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry is indispensable for the structural elucidation and sensitive quantification of Flurbiprofen acyl-β-D-glucuronide-d3. Various ionization techniques and analyzer types are employed to obtain detailed information.

Historically, Electron Impact (EI) and Fast Atom Bombardment (FAB) mass spectrometry have been used to gain structural information on acyl glucuronides. nih.gov

Electron Impact (EI) Mass Spectrometry : For analysis by EI-MS, acyl glucuronides typically require derivatization, such as pertrimethylsilylation. The resulting spectra can provide molecular weight information and characteristic fragmentation patterns. In EI spectra of these derivatives, specific ion pairs can characterize the acyl linkage. nih.gov

Fast Atom Bombardment (FAB) Mass Spectrometry : FAB is a soft ionization technique that can analyze underivatized components. wikipedia.orgtaylorandfrancis.com It involves bombarding the sample, mixed in a liquid matrix like glycerol, with a high-energy beam of neutral atoms (e.g., Argon or Xenon). wikipedia.org Both positive and negative ion FAB spectra can be generated. In positive ion mode, FAB spectra of acyl glucuronides show characteristic ion sets that help identify the linkage type. nih.gov In negative ion mode, a distinctive pair of fragment ions, along with an anion of mass 193 (representing the glucuronic acid moiety), can help distinguish acyl glucuronides from other types. nih.gov

Electrospray Ionization (ESI) is the most common ionization source used in modern LC-MS for the analysis of drug metabolites like Flurbiprofen acyl-β-D-glucuronide-d3. It is a soft ionization technique that allows for the detection of intact, non-volatile, and thermally labile molecules as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species. nih.gov

ESI-MS, particularly in the negative ion mode, is highly effective for detecting flurbiprofen and its glucuronide conjugate. nih.gov The optimization of ESI parameters, such as orifice and ring lens voltages, is crucial for achieving high sensitivity. nih.gov For example, in the analysis of flurbiprofen, the transition of the precursor ion at m/z 243.20 to a product ion at m/z 199.10 is often monitored in negative ionization mode. researchgate.net This approach provides the high specificity needed to detect the intact glucuronide conjugate in complex biological matrices. nih.gov

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements, which is a powerful tool for the identification and structural elucidation of metabolites. nih.gov This capability is essential for confirming the elemental composition of an unknown metabolite.

In the context of flurbiprofen metabolism, HRMS can be used to distinguish between potential metabolites with very similar nominal masses. For instance, typical product ions resulting from the dissociation of the acyl-glucuronide bond can be accurately measured and identified. researchgate.net This technique is particularly valuable when using stable isotope-labeled compounds, like Flurbiprofen acyl-β-D-glucuronide-d3. The distinct mass shift caused by the deuterium (B1214612) atoms can be tracked using HRMS, facilitating the confident identification of all related metabolites from a complex background. researchgate.net This approach helps to definitively characterize the metabolic fate of the drug. nih.gov

Application of Stable Isotope Mass-Shift Filtering for Deuterated Compounds

In mass spectrometry-based bioanalysis, one of the primary challenges is distinguishing the analyte of interest from a complex mixture of endogenous compounds. The use of stable isotope-labeled compounds, such as Flurbiprofen Acyl-β-D-glucuronide-d3, provides a powerful solution through mass-shift filtering.

The deuterium atoms in the molecule increase its mass-to-charge ratio (m/z) by a known amount (in this case, +3 Da) compared to the unlabeled Flurbiprofen Acyl-β-D-glucuronide. This distinct mass difference allows a mass spectrometer to be programmed to specifically detect both the labeled and unlabeled compounds simultaneously. During analysis, the instrument can filter out signals from all other ions, focusing only on the specific m/z values corresponding to the analyte and its deuterated analog. This technique significantly enhances the selectivity and signal-to-noise ratio of the assay, enabling precise detection even at very low concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural and stereochemical confirmation of complex molecules like Flurbiprofen Acyl-β-D-glucuronide-d3.

NMR provides unambiguous confirmation of the molecular structure by analyzing the chemical environment of atomic nuclei such as ¹H and ¹³C. For Flurbiprofen Acyl-β-D-glucuronide-d3, NMR spectra confirm the covalent linkage between the flurbiprofen molecule and the glucuronic acid moiety.

Advanced NMR techniques are employed to elucidate the three-dimensional structure and conformation of the molecule in solution. rsc.org The stereochemistry at the anomeric center of the glucuronide (β-configuration) and the diastereomeric nature resulting from the chiral center of flurbiprofen can be definitively assigned.

Furthermore, the presence of deuterium induces small, predictable changes in the chemical shifts of nearby nuclei, an effect known as a secondary isotope shift. huji.ac.il These shifts, though minor, can be detected by high-resolution NMR and serve as an additional confirmation of the precise location of the deuterium labels on the molecule. nih.govnih.gov

Flurbiprofen, a carboxylic acid-containing drug, undergoes phase II metabolism primarily through glucuronidation at its carboxyl group. nih.govwikipedia.org This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, results in the formation of an ester linkage, creating an acyl glucuronide. nih.govresearchgate.net

NMR spectroscopy is instrumental in confirming this site of conjugation. The chemical shift of the anomeric proton (H-1) on the glucuronic acid ring is particularly diagnostic. Its downfield shift is characteristic of an ester linkage (1-O-acyl glucuronide), unequivocally confirming that the glucuronic acid is attached to the carboxyl group of the flurbiprofen molecule. Studies on similar non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) have demonstrated the utility of ¹H NMR in monitoring the stability and rearrangement of these acyl glucuronide conjugates. nih.gov

Validation of Analytical Methods for Accuracy, Reproducibility, and Detection Limits

The reliability of any quantitative bioanalytical method hinges on rigorous validation. For methods developed to measure flurbiprofen and its metabolites, validation is performed according to guidelines from regulatory bodies like the FDA and EMA to ensure accuracy, reproducibility, and sensitivity. nih.gov

Accuracy: This is determined by measuring the agreement between a known concentration of the analyte and the value measured by the method. It is often expressed as percent recovery. Studies have shown that methods for flurbiprofen analysis achieve high accuracy, with recovery rates typically between 99% and 101%. pharmascholars.com

Reproducibility (Precision): This assesses the consistency of results over multiple measurements. It is evaluated within a single day (intra-day precision) and across different days (inter-day precision) and is expressed as the relative standard deviation (%RSD). For flurbiprofen assays, %RSD values are consistently low, often less than 4.6% for intra-day and inter-day precision, indicating high reproducibility. dergipark.org.tr

Detection Limits: The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that the analytical instrument can reliably distinguish from background noise, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. Validated HPLC methods for flurbiprofen have achieved LOQ values as low as 0.045 µg/mL. nih.gov

The table below summarizes typical validation parameters for analytical methods used in the quantification of flurbiprofen.

| Validation Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity Range | 0.10 - 5.0 µg/mL | dergipark.org.tr |

| Correlation Coefficient (r²) | >0.999 | pharmascholars.com |

| Accuracy (% Recovery) | 99.0% - 101.0% | pharmascholars.comdergipark.org.tr |

| Intra-day Precision (%RSD) | < 4.6% | dergipark.org.tr |

| Inter-day Precision (%RSD) | < 4.6% | dergipark.org.tr |

| Limit of Detection (LOD) | 0.03 µg/mL | dergipark.org.tr |

| Limit of Quantitation (LOQ) | 0.10 µg/mL | dergipark.org.tr |

Utility of Flurbiprofen Acyl-β-D-glucuronide-d3 as an Internal Standard in Bioanalytical Assays

The most critical application of Flurbiprofen Acyl-β-D-glucuronide-d3 is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

An ideal internal standard should behave identically to the analyte during sample preparation and analysis but be distinguishable by the detector. Flurbiprofen Acyl-β-D-glucuronide-d3 fulfills these criteria perfectly. Because its chemical structure is nearly identical to the endogenous metabolite, it exhibits the same behavior during extraction from biological matrices (like plasma or urine), has similar chromatographic retention times, and shows equivalent ionization efficiency in the mass spectrometer's source.

However, due to its three deuterium atoms, it has a mass that is 3 Da higher than the unlabeled analyte. This mass difference allows the mass spectrometer to detect and quantify the internal standard and the analyte in two separate channels. By calculating the ratio of the analyte's signal to the internal standard's signal, any variations in sample recovery, injection volume, or matrix-induced ion suppression/enhancement are effectively canceled out. This normalization process is crucial for achieving the high levels of accuracy and precision required for regulated bioanalysis.

Research Applications of Flurbiprofen Acyl β D Glucuronide D3 in Drug Metabolism Studies

Elucidation of Metabolic Pathways and Fate of Flurbiprofen (B1673479)

Flurbiprofen undergoes extensive metabolism in the body, primarily through oxidation and conjugation pathways. nih.govresearchgate.netnih.gov The main oxidative enzyme responsible for its biotransformation is Cytochrome P450 2C9 (CYP2C9), which produces metabolites such as 4'-hydroxyflurbiprofen. nih.govclinpgx.org This is followed by conjugation, including the formation of acyl glucuronides. nih.govnih.gov The use of stable isotope-labeled compounds like Flurbiprofen acyl-β-D-glucuronide-d3 is central to accurately mapping these pathways.

Stable isotope labeling is a fundamental technique used to trace the disposition of a drug within a biological system. mdpi.com Unlike radioisotopes, stable isotopes are not radioactive, making them safer for a variety of studies. mdpi.com When Flurbiprofen-d3 (B562647) is administered or used in in vitro systems, the deuterium (B1214612) atoms act as a distinctive tag.

During analysis, typically with mass spectrometry, the deuterated metabolites can be easily distinguished from their unlabeled counterparts and from endogenous molecules due to their higher mass. The mass difference, or "mass shift," between the labeled and unlabeled compound is predictable and specific, allowing for the confident identification of drug-related material. mdpi.comresearchgate.net By monitoring the presence and structure of these deuterated species in biological samples (e.g., plasma, urine, or microsomal incubations), scientists can meticulously track the metabolic fate of the parent drug. The retention or loss of the deuterium label can also provide valuable clues about the specific sites of metabolic reactions. mdpi.comresearchgate.net

The metabolism of flurbiprofen results in several key products. The use of deuterated flurbiprofen aids significantly in the identification and study of these metabolites. hyphadiscovery.com

Oxidative Metabolites: The primary oxidative pathway is the hydroxylation of the biphenyl (B1667301) ring system, predominantly at the 4'-position, a reaction catalyzed almost exclusively by the CYP2C9 enzyme. nih.govnih.govclinpgx.org

Conjugated Metabolites: The carboxylic acid group of flurbiprofen and its oxidative metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes to form acyl glucuronides. nih.govnih.gov This process increases the water solubility of the drug, facilitating its excretion. tandfonline.com

The table below summarizes the major metabolic pathways for flurbiprofen.

| Metabolic Pathway | Enzyme Family | Key Metabolite Example | Role of Deuterium Labeling |

| Oxidation | Cytochrome P450 (CYP2C9) | 4'-hydroxyflurbiprofen | Helps in distinguishing the metabolite peak from background noise in mass spectrometry. mdpi.com |

| Conjugation | UDP-glucuronosyltransferase (UGT) | Flurbiprofen acyl-glucuronide | The labeled standard is crucial for accurate quantification and for studying the reactivity of the conjugate. pharmaffiliates.com |

Investigation of Kinetic Isotope Effects in Flurbiprofen Metabolism

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. portico.org This occurs because the bond involving the heavier isotope (e.g., a carbon-deuterium or C-D bond) has a lower vibrational frequency and requires more energy to break than the corresponding bond with the lighter isotope (a carbon-hydrogen or C-H bond). nih.gov

In drug metabolism, a significant KIE can occur if the cleavage of a C-H bond is the rate-limiting step of an enzymatic reaction. Replacing that hydrogen with deuterium can slow down the metabolic process. portico.org This principle is leveraged in drug discovery to create "deuterated drugs" with potentially improved pharmacokinetic profiles. nih.govmedchemexpress.com In the context of flurbiprofen metabolism, studies have observed that the biotransformation of flurbiprofen-d3 can proceed more slowly than the non-deuterated version in certain systems, such as fungal biotransformation models, indicating a measurable KIE. hyphadiscovery.com However, it has also been noted that for the CYP2C9-mediated hydroxylation of a different deuterated flurbiprofen analog (FP-d8), there was no substantial kinetic isotope effect observed. nih.gov This highlights that the impact of deuteration is specific to the reaction and the position of the label.

In Vitro Metabolism Studies Using Liver Microsomes and Recombinant Enzymes

In vitro systems are essential for studying drug metabolism in a controlled environment, and Flurbiprofen acyl-β-D-glucuronide-d3 is a key reagent in these experiments.

Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly CYPs and UGTs. nih.govunl.edu Researchers use human liver microsomes (HLMs) to incubate with flurbiprofen and its deuterated analogs to determine the rate of metabolism and identify the resulting products. nih.govmdpi.com

Recombinant Enzymes: To identify the specific enzymes responsible for a particular metabolic reaction, individual enzymes (e.g., CYP2C9 or a specific UGT isoform) are expressed in cell lines. nih.gov Studies using cDNA-expressed P450s have been crucial in confirming that CYP2C9 is the primary enzyme for flurbiprofen 4'-hydroxylation. nih.govnih.govclinpgx.org Similarly, specific UGT isoforms expressed in cell lines have been used to characterize flurbiprofen glucuronidation. nih.gov The deuterated standard is used in these systems for precise quantification and comparison.

The table below shows kinetic parameters for flurbiprofen hydroxylation obtained from studies using human liver microsomes.

| Enantiomer | Km (μM) | Vmax (pmol/min/mg protein) | Source |

| (R)-flurbiprofen | 3.1 ± 0.8 | 305 ± 168 | nih.gov |

| (S)-flurbiprofen | 1.9 ± 0.4 | 343 ± 196 | nih.gov |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax (maximum reaction rate).

Contribution to Understanding the Chemical Reactivity of Acyl Glucuronides in Drug Metabolism

Glucuronidation is typically considered a detoxification pathway. However, acyl glucuronides, the class of metabolites to which Flurbiprofen acyl-β-D-glucuronide belongs, are known to be chemically reactive. nih.govresearchgate.net These metabolites can undergo several reactions:

Intramolecular Rearrangement: The acyl group can migrate around the glucuronic acid ring, a process known as acyl migration. tandfonline.com

Hydrolysis: The ester bond can be cleaved, releasing the parent drug. tandfonline.com

Covalent Binding: As electrophiles, acyl glucuronides can react with nucleophilic sites on proteins, forming covalent adducts. researchgate.netliverpool.ac.uk This protein binding has been implicated as a potential mechanism for adverse drug reactions associated with some carboxylic acid-containing drugs. liverpool.ac.uknih.gov

Studying a stable, labeled compound like Flurbiprofen acyl-β-D-glucuronide-d3 allows for a more detailed investigation of these reactivity phenomena without the interference of ongoing metabolism of the parent drug. It serves as a well-defined chemical entity to explore the rates of acyl migration, hydrolysis, and protein adduction in vitro. liverpool.ac.uk

Development of Computational Tools for Drug Metabolite Detection Utilizing Stable Isotope Labeling

The combination of stable isotope labeling and high-resolution mass spectrometry (HRMS) has driven the development of sophisticated computational tools for metabolite identification. digitellinc.comnih.gov The general workflow is as follows:

An unlabeled and a deuterium-labeled version of a drug are incubated in a metabolic system (e.g., liver microsomes). mdpi.com

Both samples are analyzed by liquid chromatography-mass spectrometry (LC-MS). mdpi.com

Computational software aligns the two datasets and searches for pairs of ions, or "twin peaks," that are separated by the specific mass difference of the deuterium label (e.g., 3 Da for a d3-labeled compound). mdpi.comresearchgate.net

This "stable isotopic mass-shift filtering" approach is highly effective for rapidly and comprehensively detecting drug-related metabolites, even those that are unexpected or present at low concentrations. mdpi.comsemanticscholar.org It filters out the vast majority of endogenous signals, focusing only on species originating from the drug. This method has been successfully applied to identify the metabolites of flurbiprofen. mdpi.comsemanticscholar.org

Q & A

How can researchers ensure accurate quantification of Flurbiprofen acyl-β-D-glucuronide-d3 given its chemical instability?

Basic Research Focus

Flurbiprofen acyl-β-D-glucuronide-d3 is prone to hydrolysis and intramolecular acyl migration under physiological conditions, leading to measurement inaccuracies . To mitigate instability:

- Sample Handling : Collect biological samples (e.g., plasma, urine) at controlled pH (4–6) and store immediately at −80°C to minimize degradation .

- Analytical Validation : Use deuterated internal standards (e.g., d3-labeled analogs) to correct for matrix effects and recovery losses during LC-MS/MS analysis .

- Chromatographic Separation : Employ reverse-phase HPLC with acidic mobile phases (e.g., 0.1% formic acid) to resolve isomeric glucuronides formed via acyl migration .

What validated analytical methods distinguish Flurbiprofen acyl-β-D-glucuronide-d3 from its isomers in complex matrices?

Basic Research Focus

Isomeric glucuronides (e.g., β-1-, β-2-, or β-3-O-acyl isomers) complicate detection. Methodological considerations include:

- LC-MS/MS : Use high-resolution mass spectrometry (HRMS) with MRM transitions specific to the d3-labeled metabolite. Confirm structural integrity via collision-induced dissociation (CID) spectra .

- HPLC Conditions : Optimize gradient elution with C18 columns (e.g., 2.6 µm particle size) to separate isomers. Retention time shifts between isomers can indicate acyl migration .

- Stability-Indicating Assays : Perform forced degradation studies (e.g., pH 7.4 at 37°C) to quantify degradation products and validate method robustness .

How do drug-drug interactions (DDIs) involving CYP2C9 or CYP2D6 affect the metabolism of Flurbiprofen acyl-β-D-glucuronide-d3?

Advanced Research Focus

Flurbiprofen is metabolized by CYP2C9, but CYP2D6 co-expression may alter glucuronidation kinetics . To assess DDIs:

- In Vitro Models : Use human liver microsomes (HLMs) or recombinant CYP isoforms to quantify inhibition/induction effects on glucuronide formation. Measure kinetic parameters (Km, Vmax) under varying CYP2D6:CYP2C9 ratios .

- Isoform-Specific Inhibitors : Co-incubate with sulfaphenazole (CYP2C9 inhibitor) or quinidine (CYP2D6 inhibitor) to isolate isoform contributions .

- Clinical Correlation : Compare in vitro data with human pharmacokinetic studies in populations with CYP2C9 polymorphisms (e.g., *2/*3 alleles) .

What strategies detect protein adducts formed by Flurbiprofen acyl-β-D-glucuronide-d3 in vivo?

Advanced Research Focus

Acyl glucuronides covalently bind to plasma/tissue proteins, potentially triggering immune reactions . Methodological approaches include:

- Immunoblotting : Use SDS-PAGE with anti-flurbiprofen antibodies to visualize adducts in liver microsomes or serum albumin .

- ELISA : Quantify adduct-specific antibodies in patient sera to assess hypersensitivity risk .

- Radiolabeled Tracers : Synthesize ³H- or ¹⁴C-labeled glucuronide to measure irreversible binding to proteins in vitro .

How can discrepancies in urinary recovery rates of Flurbiprofen acyl-β-D-glucuronide-d3 be resolved?

Basic Research Focus

Low urinary recovery may stem from hydrolysis during sample processing or enterohepatic recirculation. Solutions include:

- Stabilization Additives : Add β-glucuronidase inhibitors (e.g., saccharolactone) to urine collection tubes to prevent enzymatic cleavage .

- Mass Balance Studies : Administer deuterated flurbiprofen and compare fecal vs. urinary excretion profiles to identify recirculation pathways .

- Hydrolysis Controls : Analyze free flurbiprofen-d3 levels in parallel to estimate glucuronide degradation .

What considerations are critical for designing clinical trials to evaluate hepatic impairment effects on Flurbiprofen acyl-β-D-glucuronide-d3 pharmacokinetics?

Advanced Research Focus

Liver cirrhosis reduces glucuronidation capacity, altering metabolite exposure . Trial design elements:

- Population Stratification : Enroll patients with Child-Pugh B/C cirrhosis and compare with healthy controls. Monitor albumin levels, as hypoalbuminemia increases free drug concentrations .

- Dosing Adjustments : Use reduced flurbiprofen doses in hepatic cohorts to avoid toxicity from accumulated glucuronide .

- Endpoint Selection : Measure AUC0–inf ratios of parent drug to glucuronide and monitor for adduct-related adverse events (e.g., rash, hepatotoxicity) .

How can long-term stability of Flurbiprofen acyl-β-D-glucuronide-d3 be evaluated under varying storage conditions?

Advanced Research Focus

Stability impacts reproducibility in multi-center studies. Key steps:

- Accelerated Stability Testing : Incubate glucuronide in plasma at −20°C, 4°C, and 25°C for 0–12 months. Quantify degradation via LC-MS/MS and calculate half-lives .

- Freeze-Thaw Cycles : Assess metabolite integrity after 3–5 cycles to simulate real-world handling .

- Lyophilization : Test lyophilized glucuronide reconstituted in deuterated solvents for long-term storage suitability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.